molecular formula C14H16FNO3 B6644157 1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid

1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid

Cat. No.: B6644157
M. Wt: 265.28 g/mol
InChI Key: UFGGKLXGQXDIDK-UHFFFAOYSA-N
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Description

1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its unique cyclobutane ring structure and the presence of a fluoro-substituted benzoyl group

Preparation Methods

The synthesis of 1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable dienes and dienophiles.

    Introduction of the benzoyl group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluoro-2-methylbenzoyl chloride and an appropriate catalyst.

    Amidation: The final step involves the reaction of the benzoyl derivative with an amine to form the desired amide linkage.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism by which 1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted benzoyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the cyclobutane ring provides structural rigidity, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

When compared to similar compounds, 1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid stands out due to its unique combination of a cyclobutane ring and a fluoro-substituted benzoyl group. Similar compounds include:

    1-[(4-Fluorobenzoyl)amino]cyclobutane-1-carboxylic acid: Lacks the methyl group, which may affect its binding properties and reactivity.

    1-[(4-Methylbenzoyl)amino]cyclobutane-1-carboxylic acid: Lacks the fluoro group, potentially reducing its binding affinity and specificity.

This compound’s distinct structural features contribute to its unique chemical and biological properties, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

1-[[(4-fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-9-7-10(15)3-4-11(9)12(17)16-8-14(13(18)19)5-2-6-14/h3-4,7H,2,5-6,8H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGGKLXGQXDIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NCC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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